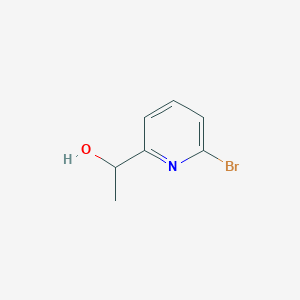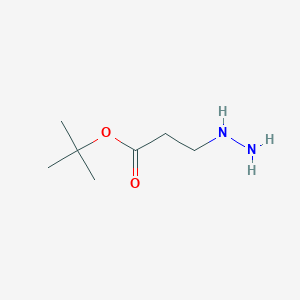
Methyl 5-methyl-1H-indole-2-carboxylate
Overview
Description
Methyl 5-methyl-1H-indole-2-carboxylate is an indolyl carboxylic acid . It can be prepared by the esterification of indole-5-carboxylic acid . It has been used as a reactant for the biosynthesis of inhibitors of protein kinases, in metal-free Friedel-Crafts alkylation, in the preparation of diphenylsulfonium ylides from Martin’s sulfurane, in cross dehydrogenative coupling reactions, in the synthesis of indirubin derivatives, and in the preparation of aminoindolylacetates .
Synthesis Analysis
The synthesis of Methyl 5-methyl-1H-indole-2-carboxylate involves the esterification of indole-5-carboxylic acid . It has been used in the preparation of a variety of enamines . The conversion of these enamines into the relevant indole was optimized by exposing the neat mixture of reactants to microwave irradiation .Molecular Structure Analysis
The molecular formula of Methyl 5-methyl-1H-indole-2-carboxylate is C10H9NO2 . Its average mass is 175.184 Da and its monoisotopic mass is 175.063324 Da .Chemical Reactions Analysis
Methyl 5-methyl-1H-indole-2-carboxylate has been used as a reactant in various chemical reactions. These include the biosynthesis of inhibitors of protein kinases, metal-free Friedel-Crafts alkylation, the preparation of diphenylsulfonium ylides from Martin’s sulfurane, cross dehydrogenative coupling reactions, the synthesis of indirubin derivatives, and the preparation of aminoindolylacetates .Physical And Chemical Properties Analysis
Methyl 5-methyl-1H-indole-2-carboxylate is a solid substance . Its melting point ranges from 126 to 128 °C . The compound has a molecular weight of 175.18 .Scientific Research Applications
Inhibitors of Protein Kinases
This compound serves as a reactant in the biosynthesis of inhibitors that target protein kinases. Protein kinases play a crucial role in cell signaling and are involved in controlling the activity of proteins. Inhibitors that can modulate these enzymes are valuable for research into cancer and other diseases where cell signaling goes awry .
Metal-Free Friedel-Crafts Alkylation
It is used as a reactant in metal-free Friedel-Crafts alkylation reactions. This type of reaction is important for forming carbon-carbon bonds in organic synthesis, which is fundamental in the development of pharmaceuticals and other complex organic compounds .
Synthesis of Diphenylsulfonium Ylides
Methyl 5-methyl-1H-indole-2-carboxylate is involved in the preparation of diphenylsulfonium ylides from Martin’s sulfurane. These ylides are useful intermediates in organic synthesis, particularly in the preparation of various cyclic and acyclic compounds .
Cross Dehydrogenative Coupling Reactions
This compound acts as a reactant in cross dehydrogenative coupling (CDC) reactions, which are used to form carbon-heteroatom bonds without the need for pre-functionalized substrates. This is beneficial for constructing complex molecules more efficiently .
Synthesis of Indirubin Derivatives
It is utilized in the synthesis of indirubin derivatives. Indirubins are natural products with significant biological activities, including anti-tumor properties, and are studied for their potential therapeutic applications .
Preparation of Aminoindolylacetates
Lastly, this chemical serves as a reactant in the preparation of aminoindolylacetates, which are compounds that have potential applications in medicinal chemistry due to their biological activities .
Mechanism of Action
While the specific mechanism of action of Methyl 5-methyl-1H-indole-2-carboxylate is not mentioned in the search results, indole derivatives have been found to play a significant role in cell biology and have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Safety and Hazards
Future Directions
Methyl 5-methyl-1H-indole-2-carboxylate has been used in various chemical reactions and its efficacy as a substrate for indigoid generation has been assessed . It has potential applications in the synthesis of biologically active compounds, making it a valuable compound in drug discovery and development .
properties
IUPAC Name |
methyl 5-methyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-3-4-9-8(5-7)6-10(12-9)11(13)14-2/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYBSXNKEVGXGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406439 | |
| Record name | Methyl 5-methyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102870-03-1 | |
| Record name | Methyl 5-methyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


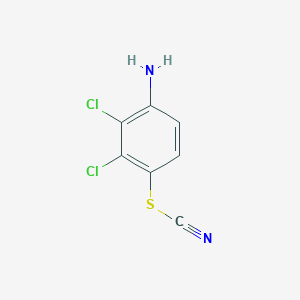
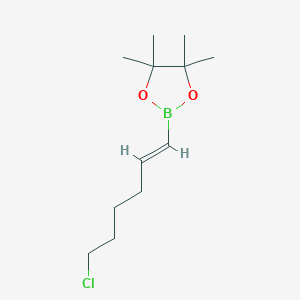
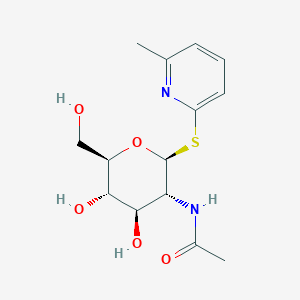
![3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one](/img/structure/B179760.png)
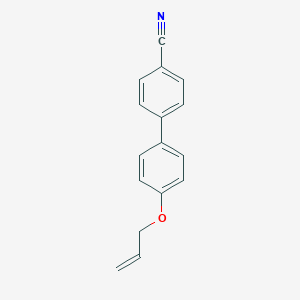
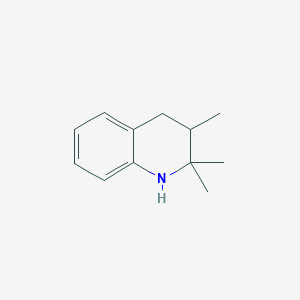
![3a,7a-dihydroxy-5-(1-methyl-1H-indole-3-carbonyl)-hexahydro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B179767.png)

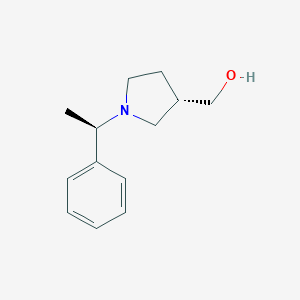
![(2S)-2-[[2-(methylazaniumyl)acetyl]amino]-3-phenylpropanoate](/img/structure/B179772.png)

